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Compound of Interest

2-Bromo-5-fluoro-4-
Compound Name:

methylbenzonitrile
CAS No.: 916792-11-5
Cat. No.: B1519150

Get Quote

\ J

Strategic Synthon for Medicinal Chemistry & Materials Science

Executive Summary

This technical guide profiles 2-Bromo-5-fluoro-4-methylbenzonitrile, a highly functionalized
aromatic intermediate. Its value lies in its orthogonal reactivity profile: the bromine atom serves
as a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), the nitrile
group offers a gateway to heterocycles (tetrazoles, oxadiazoles) or carboxylic acids, and the
fluoro-methyl motif provides metabolic stability and steric optimization in drug design. This
scaffold is particularly relevant in the synthesis of kinase inhibitors and thermally activated
delayed fluorescence (TADF) materials for OLEDs.[1]

Part 1: Structural Identity & SMILES

The precise arrangement of substituents—specifically the meta relationship between the
fluorine and nitrile, and the para relationship between the bromine and fluorine—defines the
electronic environment of this molecule.
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~hemical Identifiers[ 112131415161 ZISIQI10][11]

Identifier Type Value

IUPAC Name 2-Bromo-5-fluoro-4-methylbenzonitrile
SMILES (Canonical) Cclc(F)cc(C#N)c(Br)cl

Molecular Formula CsHsBrFN

Molecular Weight 214.04 g/mol

Monoisotopic Mass 212.96 Da

Note: While specific isomers like 916792-13-7
CAS Number exist, this specific regioisomer is often custom-

synthesized.[2]

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and SMILES parsing logic.
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Figure 1: Connectivity map derived from SMILES Cclc(F)cc(C#N)c(Br)cl. Colors denote
functional groups.

Part 2: Synthetic Methodology
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The synthesis of 2-bromo-5-fluoro-4-methylbenzonitrile requires careful control of
regiochemistry. Direct bromination of 3-fluoro-4-methylbenzonitrile often yields mixtures. The
most reliable route utilizes the Sandmeyer Reaction starting from the corresponding aniline.

Protocol: Sandmeyer Approach

Rationale: This method guarantees the position of the bromine atom relative to the nitrile and
fluorine, avoiding the regioselectivity issues of electrophilic aromatic substitution.

o Starting Material: 2-Amino-5-fluoro-4-methylbenzonitrile.

» Diazotization:
o Suspend amine in HBr (48% aq) at 0°C.
o Add NaNO:2 (1.1 equiv) dropwise, maintaining temperature <5°C.
o Mechanism:[3] Formation of the diazonium salt (Ar-Nz7).

e Bromination (Sandmeyer):

o Transfer the cold diazonium solution into a stirred mixture of CuBr (1.0 equiv) in HBr at
60°C.

o Observation: Evolution of N2 gas indicates reaction progress.
e Workup:
o Quench with ice water. Extract with Ethyl Acetate (EtOAC).

o Wash organic layer with saturated NaHCOs to remove acid traces.

Synthetic Pathway Diagram
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Precursor:
2-Amino-5-fluoro-4-methylbenzonitrile

Step 1: Diazotization
(NaNO2, HBr, 0°C)
2+ Formation
Intermediate:
Diazonium Salt [Ar-N2]+

adical Substitution

Step 2: Sandmeyer Reaction
(CuBr, 60°C)

Target:
2-Bromo-5-fluoro-4-methylbenzonitrile

Click to download full resolution via product page

Figure 2: Step-wise synthesis via the Sandmeyer reaction to ensure regiochemical purity.

Part 3: Reactivity & Applications

This molecule is a "privileged scaffold" because it allows for sequential functionalization.

Chemoselectivity Profile

o Site A (C-Br): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki,
Buchwald-Hartwig). The electron-withdrawing nitrile group at the ortho position activates the
C-Br bond for oxidative addition.

» Site B (CN): Can be hydrolyzed to an amide/acid or converted to a tetrazole via cycloaddition
with azides.
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e Site C (C-F): The fluorine is meta to the nitrile, making it less susceptible to Nucleophilic
Aromatic Substitution (SnAr) compared to isomers where F is para to CN. However, it serves
as a robust bioisostere for hydrogen, blocking metabolic oxidation at the C5 position.

Medicinal Chemistry Applications

» Kinase Inhibitors: The 4-methyl group provides hydrophobic interaction within the ATP-
binding pocket of kinases, while the nitrile can form hydrogen bonds with the hinge region.

o Androgen Receptor Antagonists: Similar benzonitrile scaffolds are found in second-
generation anti-androgens (e.g., Enzalutamide analogs), where the electron-deficient ring is
critical for receptor binding.

Material Science (OLEDS)

Halogenated benzonitriles are precursors for TADF (Thermally Activated Delayed
Fluorescence) emitters.[1] The bromine allows coupling to donor units (e.g., carbazoles), while
the nitrile acts as the electron acceptor, creating the donor-acceptor architecture required for
high-efficiency OLEDs.

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][4]
Skin Irritation H315 Causes skin irritation.[2][3][4]
o Causes serious eye irritation.

Eye Irritation H319

[21[3][4]

May cause respiratory
STOT-SE H335

irritation.[2][3][4]

Critical Handling Protocol:
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 Nitrile Risks: While stable, thermal decomposition can release hydrogen cyanide (HCN) and
nitrogen oxides (NOx). Do not subject to strong acids without proper ventilation.

o Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or
oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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